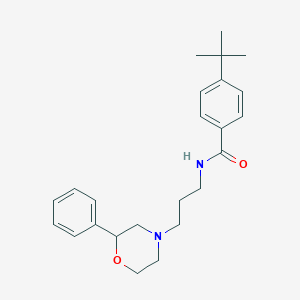

4-(tert-butyl)-N-(3-(2-phenylmorpholino)propyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(tert-butyl)-N-(3-(2-phenylmorpholino)propyl)benzamide, also known as TAK-659, is a novel kinase inhibitor that has been gaining attention in the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

Polymer Science and Materials

Synthesis of Ortho-Linked Polyamides : New polyamides with flexible ether linkages and ortho-phenylene units were synthesized, demonstrating useful levels of thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. These materials are noncrystalline and exhibit high glass transition temperatures and weight loss temperatures, suggesting their potential application in high-performance materials (S. Hsiao et al., 2000).

Fluorescent and Electrochromic Aromatic Polyamides : Aromatic polyamides containing tert-butyltriphenylamine groups were synthesized, showing strong UV-vis absorption and photoluminescence in the blue region. These polymers also exhibited reversible oxidation redox couples, suggesting their use in electrochromic devices (S. Hsiao et al., 2010).

Organic Synthesis

- Nucleophilic Substitutions and Radical Reactions : Tert-butyl phenylazocarboxylates were highlighted as versatile building blocks for synthetic organic chemistry, enabling modifications through nucleophilic substitutions and radical reactions. This suggests their utility in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Hannelore Jasch et al., 2012).

Fluorescence Sensing

- Selective Detection of Ba2+ Ions : A phenoxazine-based fluorescence chemosensor was synthesized for selective detection of Ba2+ ions, showing high selectivity and sensitivity. This chemosensor operates through an intramolecular charge transfer mechanism and has been applied in live cell imaging, indicating its potential in biological and environmental sensing applications (P. Ravichandiran et al., 2019).

Propriétés

IUPAC Name |

4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O2/c1-24(2,3)21-12-10-20(11-13-21)23(27)25-14-7-15-26-16-17-28-22(18-26)19-8-5-4-6-9-19/h4-6,8-13,22H,7,14-18H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFWURFKJYDHRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2615540.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2615543.png)

![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2615562.png)

![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615563.png)